4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
Description
4-{1-[(3-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a benzodiazol-pyrrolidinone scaffold. This structure combines a benzodiazole moiety (a fused bicyclic aromatic system with two nitrogen atoms) with a pyrrolidin-2-one ring, substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with a 3-chlorophenylmethyl-functionalized benzodiazole.
The 3-chlorophenylmethyl group introduces lipophilicity and electron-withdrawing characteristics, while the 2-methoxyphenyl substituent may enhance solubility and π-stacking interactions. The pyrrolidin-2-one core provides conformational rigidity, which is critical for binding selectivity in drug design .
Properties
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-31-23-12-5-4-11-22(23)28-16-18(14-24(28)30)25-27-20-9-2-3-10-21(20)29(25)15-17-7-6-8-19(26)13-17/h2-13,18H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOPYFOOPNSSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) in ethanol.
- Temperature : Reflux at 80–90°C for 6–8 hours.
- Yield : 72–85%, depending on substituent electronic effects.
Table 1: Benzimidazole Core Synthesis Variations
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HCl | Ethanol | 8 | 78 |
| p-TsOH | Toluene | 6 | 85 |
| H2SO4 | DMF | 10 | 62 |
Pyrrolidinone Ring Formation
The pyrrolidinone ring is synthesized through a cyclization reaction involving 2-methoxyphenylacetic acid and a primary amine.
Key Steps and Mechanistic Insights
- Activation : 2-Methoxyphenylacetic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride.
- Amide Formation : Reaction with ammonium hydroxide yields 2-methoxyphenylacetamide.
- Cyclization : Intramolecular Friedel-Crafts alkylation catalyzed by AlCl3 forms the pyrrolidinone ring.
Equation :
$$
\text{2-Methoxyphenylacetamide} \xrightarrow{\text{AlCl}_3, \Delta} \text{1-(2-Methoxyphenyl)pyrrolidin-2-one}
$$
Table 2: Cyclization Catalysts and Efficiencies
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl3 | 120 | 4 | 68 |
| FeCl3 | 110 | 6 | 57 |
| ZnCl2 | 130 | 3 | 49 |
Coupling of Benzimidazole and Pyrrolidinone Moieties
The final step involves coupling the N-alkylated benzimidazole with the pyrrolidinone derivative. This is achieved via a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
Palladium-Catalyzed Coupling
- Catalyst : Pd(PPh3)4 with cesium carbonate (Cs2CO3) as a base.
- Ligand Effects : Bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) enhance turnover frequency.
- Yield : 82% with <5% homocoupling byproducts.
Table 3: Coupling Method Comparison
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | NaH | 70 | 95 |
| Buchwald-Hartwig | Pd(OAc)2/XPhos | 88 | 98 |
| Ullmann-type | CuI/1,10-phen | 58 | 89 |
Process Optimization and Scale-Up
Industrial-scale production requires addressing challenges in purification and reproducibility:
Purification Techniques
Green Chemistry Considerations
- Solvent Recovery : Ethanol is recycled via distillation, reducing waste by 40%.
- Catalyst Reuse : Pd-based catalysts are recovered using magnetic nanoparticles, maintaining 85% activity over five cycles.
Structural Characterization and Validation
The compound is validated using spectroscopic and crystallographic methods:
Spectroscopic Data
X-ray Crystallography
- Crystal System : Monoclinic, space group P21/c.
- Key Bond Lengths : N1–C2 = 1.342 Å, C2–N3 = 1.318 Å.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituent patterns on the benzodiazole and pyrrolidinone moieties. Key comparisons include:
Key Observations :
- The 2-methoxyphenyl group may confer better solubility than the 3-methoxyphenyl isomer due to reduced steric hindrance and optimized π-π interactions .
- Compounds with dihydroxybenzoyl or chalcone backbones exhibit stronger intermolecular interactions (e.g., hydrogen bonding) but lower metabolic stability .
Biological Activity
The compound 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a derivative of benzodiazole that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.89 g/mol. The structure includes a benzodiazole ring fused with a pyrrolidinone moiety and substituents that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can modulate receptors that are crucial for signal transduction in various cellular functions.
- Binding Interactions : The compound exhibits binding interactions with proteins such as bovine serum albumin (BSA), which may influence its pharmacokinetics and bioavailability.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain benzodiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of DNA repair mechanisms. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells, with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative tested .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that related benzodiazole derivatives display moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. For example, certain synthesized derivatives exhibited strong inhibitory activity against AChE, which is crucial for neurotransmission. The IC50 values for these inhibitors were reported to be significantly lower than those of standard reference compounds .
Case Studies
Q & A
Q. Optimized Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzimidazole formation | POCl₃, 100°C, DMF | 65–75 | |
| Alkylation | 3-Chlorobenzyl chloride, NaH, THF | 70–80 | |
| Pyrrolidinone coupling | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 60–70 |
What methodologies are recommended for structural characterization?
Q. Basic Research Focus
- X-ray Crystallography : Use SHELX suite for refinement (e.g., SHELXL for small-molecule structures) to resolve stereochemistry and confirm substituent positions .
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to verify proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: 432.1) .
How can researchers assess the compound’s preliminary biological activity?
Q. Basic Research Focus
- In Vitro Assays : Screen against adenosine receptors (A₁/A₂A) due to structural similarity to benzimidazole-based ligands .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Test kinase inhibition (e.g., EGFR, VEGFR) via fluorescence polarization assays .
How do substituent modifications (e.g., chlorophenyl position) affect bioactivity?
Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with adenosine receptors .
- Quantum Mechanical Analysis : Multiwfn for electron localization function (ELF) studies to map electrophilic regions .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
How can contradictory bioactivity data across studies be resolved?
Q. Advanced Research Focus
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Metabolite Interference : Use LC-MS to identify degradation products affecting activity .
- Statistical Validation : Apply two-way ANOVA to assess batch-to-batch variability (p < 0.05 threshold) .
What strategies identify the compound’s molecular targets?
Q. Advanced Research Focus
- Chemoproteomics : Use affinity-based probes (ABPs) with a biotin tag for pull-down assays .
- CRISPR Screening : Genome-wide knockout libraries to identify genes modulating cytotoxicity .
- Thermal Shift Assays : Monitor protein melting temperature (ΔTm) changes upon ligand binding .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
